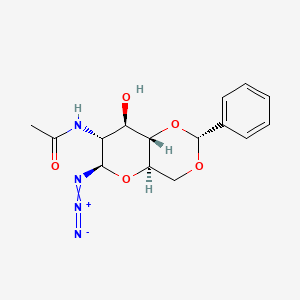

2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide is a complex organic compound characterized by its unique structural features, including an azido group, a hydroxy group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide typically involves multi-step organic reactions. The starting materials often include a phenyl-substituted dioxin and an azido precursor. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The azido group can be reduced to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens for substitution reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group yields a ketone, while reduction of the azido group produces an amine .

Wissenschaftliche Forschungsanwendungen

Glycobiology Research

This compound serves as a crucial biochemical reagent in glycobiology, facilitating the study of glycan structures and their biological functions. It is particularly useful in synthesizing glycosylated compounds which can be used to probe biological interactions involving carbohydrates .

Synthetic Intermediate

2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide acts as a synthetic intermediate in carbohydrate chemistry. It can be employed to create various derivatives that are essential for understanding carbohydrate reactivity and functionality .

Development of Glycosylation Reactions

The compound is instrumental in developing glycosylation reactions, which are critical for forming glycosidic bonds in oligosaccharides and polysaccharides. Its azide functional group allows for click chemistry applications, enabling the formation of diverse glycosidic linkages under mild conditions .

Case Study 1: Synthesis of Glycosides

A study demonstrated the use of this compound in synthesizing glycosides through a one-pot reaction with various alcohols. The azide group facilitated efficient glycosylation, yielding high purity products suitable for further biological testing.

Research involving this compound has shown its potential in modulating biological pathways through its glycosylated derivatives. These derivatives were tested for their ability to interact with specific lectins, revealing insights into carbohydrate-protein interactions that are vital for cell signaling processes.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Glycobiology Research | Study of glycan structures and functions | Essential for understanding carbohydrate roles |

| Synthetic Intermediate | Used in the synthesis of various carbohydrate derivatives | Facilitates complex carbohydrate synthesis |

| Glycosylation Reactions | Development of new glycosylation methods | Enables efficient formation of glycosidic bonds |

Wirkmechanismus

The mechanism of action of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, allowing the compound to label and track biomolecules. Additionally, the hydroxy and phenyl groups may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide: shares similarities with other azido-containing compounds and phenyl-substituted dioxins.

This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

Its azido group enables bioorthogonal chemistry, while the hydroxy and phenyl groups provide additional sites for chemical modification and interaction with biological targets .

Biologische Aktivität

2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide (CAS Number: 168397-51-1) is a synthetic compound characterized by its unique structural features and potential biological activities. It belongs to the class of azide-containing glycosides, which are of significant interest in medicinal chemistry due to their diverse biological properties.

- Molecular Formula : C₁₅H₁₈N₄O₅

- Molecular Weight : 334.33 g/mol

- Appearance : White to off-white crystalline powder

- Purity : ≥98.0% (HPLC)

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential applications in cancer therapy and immunology.

- Glycosylation Inhibition : The azide group in this compound can participate in click chemistry, which is utilized for synthesizing glycosylated compounds that may inhibit glycosylation processes critical for cancer cell proliferation.

- Anticancer Properties : Studies have indicated that similar azide-containing compounds exhibit cytotoxic effects against various cancer cell lines, potentially through the disruption of glycan-mediated interactions essential for tumor growth and metastasis .

Case Studies

- In Vitro Studies : Research has shown that derivatives of azide-containing glycosides can induce apoptosis in cancer cells. For instance, a study demonstrated that a related compound exhibited an IC50 value of approximately 8 µg/mL against P-388 leukemia cells, suggesting significant cytotoxic activity .

- Immune Modulation : Another study investigated the role of mucin-type O-glycans, including those modified with azides, in immune responses. The findings suggested that these compounds could enhance immune recognition of tumor cells .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C₁₅H₁₈N₄O₅ | 334.33 g/mol | Anticancer, Immunomodulatory |

| α-Galactosyl Ceramide | C₂₃H₄₃N₃O₉ | 493.59 g/mol | Immune agonist |

| Phenolic Glycosides | Varies | Varies | Cytotoxic against leukemia |

Future Directions and Research Opportunities

The exploration of this compound opens several avenues for future research:

- Mechanistic Studies : Further elucidation of its mechanism of action at the molecular level could provide insights into its therapeutic potential.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in cancer models.

- Synthesis of Derivatives : Developing new derivatives with modified azide functionalities may enhance selectivity and potency against specific cancer types.

Eigenschaften

IUPAC Name |

N-[(2R,4aR,6R,7R,8R,8aS)-6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c1-8(20)17-11-12(21)13-10(23-14(11)18-19-16)7-22-15(24-13)9-5-3-2-4-6-9/h2-6,10-15,21H,7H2,1H3,(H,17,20)/t10-,11-,12-,13-,14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVZMZIOLKXJNJ-BXLXJSPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.